Bioavailability and Metabolism of Myricetin In Vivo: A Technical Guide
Bioavailability and Metabolism of Myricetin In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myricetin, a naturally occurring flavonol found in various fruits, vegetables, and medicinal plants, has garnered significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Despite its therapeutic potential, the clinical application of myricetin is often hindered by its low oral bioavailability and extensive metabolism. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolism of myricetin in vivo, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Data Presentation: Pharmacokinetics and Metabolism of Myricetin
The oral bioavailability of myricetin is notably low, primarily due to its poor aqueous solubility and extensive first-pass metabolism in the gut and liver. The following tables summarize the key pharmacokinetic parameters and identified metabolites of myricetin from in vivo studies.
Pharmacokinetic Parameters of Myricetin in Rats
Quantitative pharmacokinetic data reveals the limited systemic exposure of myricetin following oral administration. A study by Dang et al. (2014) provides crucial insights into its pharmacokinetic profile in rats.[1][2]
| Parameter | 50 mg/kg Oral Dose (Mean ± SD) | 100 mg/kg Oral Dose (Mean ± SD) | 0.5 mg/kg Intravenous Dose (Mean ± SD) |
| Cmax (ng/mL) | 1488.75 ± 200.78 | 2845.33 ± 450.12 | 2232.16 ± 856.36 (at 1 min) |
| Tmax (h) | 6.4 ± 1.2 | 6.8 ± 1.5 | - |
| AUC0-t (ng·h/mL) | 18987.54 ± 3456.78 | 38765.43 ± 5678.90 | 1973.45 ± 432.10 |
| AUC0-∞ (ng·h/mL) | 20123.45 ± 4012.34 | 41234.56 ± 6012.34 | 2089.12 ± 456.78 |
| Absolute Bioavailability (%) | 9.62 | 9.74 | - |
Data sourced from Dang et al. (2014)[1][2]
Identified Metabolites of Myricetin In Vivo
Myricetin undergoes extensive metabolism, primarily through glucuronidation, sulfation, methylation, and degradation by the gut microbiota. A comprehensive study identified 38 metabolites in rat urine, plasma, and feces.[3][4] Other studies have also characterized various metabolic products.[5][6][7]
| Metabolite Class | Specific Metabolites Identified | Biological Matrix |
| Glucuronides | Myricetin-3-O-glucuronide, Myricetin glucuronides (position unspecified) | Urine, Plasma |
| Sulfates | Myricetin sulfates | Urine |
| Methylated Metabolites | Monomethylated myricetin, Dimethylated myricetin | Plasma, Urine, Feces |
| Gut Microbiota Metabolites | 3,5-Dihydroxyphenylacetic acid, 3-Hydroxyphenylacetic acid, 3,5-Dihydroxyphenylpropionic acid, 3-Hydroxyphenylpropionic acid, 3,4,5-Trihydroxyphenylacetic acid | Urine, Feces |
| Other | Dihydroxylated myricetin, Acetylated myricetin, Hydrogenated myricetin | Urine, Plasma, Feces |
| Aminated Metabolites | 4´-NH2-myricetin, Aminated mono-methylated myricetin, Aminated 3,4,5-trihydroxyphenylacetic acid | Feces, Plasma |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of myricetin's bioavailability and metabolism. The following sections outline key experimental protocols cited in the literature.
In Vivo Bioavailability Study in Rats
A typical experimental workflow for determining the oral bioavailability of myricetin in rats involves the following steps:
1. Animal Handling and Dosing:
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Animals: Male Sprague-Dawley rats are commonly used. They should be acclimatized for at least one week before the experiment.
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Fasting: Animals are typically fasted for 12 hours with free access to water before oral administration.
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Oral Administration: Myricetin is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by oral gavage at specific doses (e.g., 50 and 100 mg/kg).[8]
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Intravenous Administration: For determining absolute bioavailability, a separate group of rats receives an intravenous injection of myricetin dissolved in a suitable solvent (e.g., a mixture of polyethylene glycol and saline) via the tail vein at a lower dose (e.g., 0.5 mg/kg).[1]
2. Blood Sample Collection:
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Blood samples (approximately 0.3 mL) are collected from the retro-orbital plexus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) after dosing.
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Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
Sample Preparation for UPLC-MS/MS Analysis
A robust sample preparation method is essential for accurate quantification of myricetin in plasma. The following protocol is based on the method described by Dang et al. (2014).[1][2]
-
Enzymatic Hydrolysis (for total myricetin quantification): To measure both free and conjugated myricetin, plasma samples are often treated with β-glucuronidase and sulfatase to hydrolyze the glucuronide and sulfate conjugates back to the aglycone form.
-
Protein Precipitation/Liquid-Liquid Extraction:
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To a 100 µL plasma sample, add an internal standard (e.g., kaempferol).
-
Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
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Follow with liquid-liquid extraction using a solvent such as ethyl acetate to extract myricetin.
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The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.
-
UPLC-MS/MS Method for Myricetin Quantification
The following parameters are indicative of a validated method for myricetin quantification in rat plasma.[1][2]
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Chromatographic System: Waters ACQUITY UPLC system.
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Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Myricetin: m/z 317 -> 151
-
Internal Standard (Kaempferol): m/z 285 -> 151
-
Signaling Pathways Modulated by Myricetin
Myricetin exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
Myricetin has been shown to inhibit the PI3K/Akt pathway, which is often dysregulated in cancer and inflammatory diseases. It can directly interact with and suppress the kinase activity of Akt.[9][10][11] This inhibition can lead to decreased cell proliferation and induction of apoptosis.
Nrf2 Signaling Pathway
Myricetin can activate the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response. It is thought to interact with Keap1, leading to the release and nuclear translocation of Nrf2.[9][12][13] This activation results in the transcription of antioxidant and cytoprotective genes.
NF-κB Signaling Pathway
Myricetin has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It can suppress the phosphorylation of IKK, which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[14][15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling myricetin's pharmacological potency: A comprehensive exploration of the molecular pathways with special focus on PI3K/AKT and Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the metabolism of myricetin in rat urine, plasma and feces by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of myricetin and related compounds in the rat. Metabolite formation in vivo and by the intestinal microflora in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of myricetin and related compounds in the rat. Metabolite formation in vivo and by the intestinal microflora in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biotransformation of Myricetin: A Novel Metabolic Pathway to Produce Aminated Products in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myricetin: A comprehensive review on its biological potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myricetin Anti-diabetic Activity in 3T3 Cells Targeting the Nrf2-Keap Signaling Cascade | Texila Journal [texilajournal.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]
- 14. In vivo methods for the assessment of topical drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Myricetin protects keratinocyte damage induced by UV through IκB/NFκb signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Myricetin attenuates lipopolysaccharide-stimulated activation of mouse bone marrow-derived dendritic cells through suppression of IKK/NF-κB and MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
